![molecular formula C9H9Br2NO4S B14313181 4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid CAS No. 114728-98-2](/img/structure/B14313181.png)
4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group and a dibromopropanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid typically involves the following steps:
Sulfonation: The addition of a sulfonic acid group to the benzene ring.
A common synthetic route involves the bromination of propanamide using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by the sulfonation of the benzene ring using sulfur trioxide or fuming sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The dibromopropanamido group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
Nitration: Produces nitro derivatives of the compound.
Halogenation: Produces halogenated derivatives.
Scientific Research Applications
4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups:
Sulfonic Acid Group: Can participate in hydrogen bonding and ionic interactions.
Dibromopropanamido Group: Can undergo nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonic Acid: Similar in having a sulfonic acid group but differs in the amine group instead of the dibromopropanamido group.
4-Bromobenzenesulfonic Acid: Similar in having a bromine atom and a sulfonic acid group but lacks the propanamido group.
Properties
CAS No. |
114728-98-2 |
---|---|
Molecular Formula |
C9H9Br2NO4S |
Molecular Weight |
387.05 g/mol |
IUPAC Name |
4-(2,3-dibromopropanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C9H9Br2NO4S/c10-5-8(11)9(13)12-6-1-3-7(4-2-6)17(14,15)16/h1-4,8H,5H2,(H,12,13)(H,14,15,16) |
InChI Key |
VVXGCARXROXKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CBr)Br)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.